molecular formula C12H17NO4 B8721738 N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide

N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B8721738
M. Wt: 239.27 g/mol
InChI Key: BZGPYHLBJGOKTQ-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

In a manner similar to Preparation 5, react N-methyl-3,4,5-trimethoxybenzeneacetamide with lithium aluminum hydride to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[C:7]([O:15][CH3:16])[CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:1][NH:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([O:15][CH3:16])[C:8]([O:13][CH3:14])=[C:9]([O:11][CH3:12])[CH:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(CC1=CC(=C(C(=C1)OC)OC)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 5

Outcomes

Product
Name
Type
product
Smiles
CNCCC1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.